molecular formula C18H21NO2 B11033728 N-(1-(Benzofuran-2-yl)ethyl)-N-cyclopentylacrylamide

N-(1-(Benzofuran-2-yl)ethyl)-N-cyclopentylacrylamide

Cat. No.: B11033728
M. Wt: 283.4 g/mol
InChI Key: WRVGJPJDOAQHPG-UHFFFAOYSA-N
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Description

N-[1-(1-BENZOFURAN-2-YL)ETHYL]-N-CYCLOPENTYLPROP-2-ENAMIDE is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This technique is particularly useful for producing large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-BENZOFURAN-2-YL)ETHYL]-N-CYCLOPENTYLPROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the ring .

Mechanism of Action

The mechanism of action of N-[1-(1-BENZOFURAN-2-YL)ETHYL]-N-CYCLOPENTYLPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with cellular proteins and enzymes, leading to various biological effects. For example, its anti-tumor activity is believed to result from its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(1-BENZOFURAN-2-YL)ETHYL]-N-CYCLOPENTYLPROP-2-ENAMIDE include other benzofuran derivatives such as:

Uniqueness

What sets N-[1-(1-BENZOFURAN-2-YL)ETHYL]-N-CYCLOPENTYLPROP-2-ENAMIDE apart from other benzofuran derivatives is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its cyclopentyl and prop-2-enamide groups contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylprop-2-enamide

InChI

InChI=1S/C18H21NO2/c1-3-18(20)19(15-9-5-6-10-15)13(2)17-12-14-8-4-7-11-16(14)21-17/h3-4,7-8,11-13,15H,1,5-6,9-10H2,2H3

InChI Key

WRVGJPJDOAQHPG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)N(C3CCCC3)C(=O)C=C

Origin of Product

United States

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